3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline
Description
3-Chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline is an aromatic amine derivative featuring a pyrazole moiety linked via a methoxy group to a chlorinated aniline ring. Its molecular formula is C₁₂H₁₃ClN₃O, with a molecular weight of 262.71 g/mol (CAS: 1310379-30-6). The methoxy bridge enhances solubility and influences intermolecular interactions, while the chloro group at the 3-position of the aniline ring contributes to its electrophilic substitution behavior.
Properties
IUPAC Name |
3-chloro-4-[(2,5-dimethylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-5-10(16(2)15-8)7-17-12-4-3-9(14)6-11(12)13/h3-6H,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGIXMSQPTASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COC2=C(C=C(C=C2)N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with 1,3-dimethyl-5-pyrazolylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The chloro group in the compound can be substituted by nucleophiles like amines or thiols, leading to the formation of new derivatives with different functional groups.
Scientific Research Applications
The compound 3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline is a chemical with potential applications in various fields, particularly in agricultural sciences, pharmaceuticals, and material sciences. This article explores its scientific research applications, supported by data tables and documented case studies.
Structure
The structure of the compound features a chloro-substituted aniline core linked to a methoxy group attached to a pyrazole ring. This unique configuration contributes to its biological activity.
Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that it may effectively control various weed species by targeting their metabolic pathways.
| Herbicide Activity | Target Weeds | Mechanism of Action |
|---|---|---|
| Effective | Annual grasses | Inhibition of photosynthesis |
| Moderate | Broadleaf weeds | Disruption of amino acid synthesis |
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The presence of the pyrazole moiety enhances its interaction with biological targets.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 200 |
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties, making it a candidate for developing new therapeutic agents for inflammatory diseases.
Polymer Development
Due to its unique chemical structure, this compound can be utilized in synthesizing advanced polymers with specific properties such as increased thermal stability and enhanced mechanical strength.
| Polymer Type | Property Improvement | Application Area |
|---|---|---|
| Thermoplastic | Increased tensile strength | Automotive components |
| Coatings | Enhanced weather resistance | Outdoor applications |
Case Study 1: Herbicidal Efficacy
In a controlled study, the herbicidal efficacy of this compound was evaluated against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted on various bacterial strains using different concentrations of the compound. The results showed a dose-dependent inhibition of bacterial growth, supporting its use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core features such as the aniline backbone, pyrazole substituents, or halogenated aromatic systems. Below is a detailed comparison with key analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Findings from Structural Comparisons
The methoxy linker in the target compound improves solubility in polar solvents relative to direct pyrazole-aniline linkages (e.g., 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline).
Electronic Modifications: Fluorination in analogs like 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline increases electrophilicity at the aromatic ring, favoring reactions such as Ullmann couplings. Cyanoacetamide-functionalized derivatives (e.g., N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) exhibit enhanced hydrogen-bonding capacity, relevant to pharmaceutical intermediate synthesis.
Synthetic Accessibility :
- The target compound’s synthesis via reductive amination (e.g., NaBH₄/I₂-mediated reactions) contrasts with the multi-step routes required for pyridine-based analogs, which involve nitro-group reduction and condensation.
Applications and Limitations: Pyrazole-containing analogs are often explored as kinase inhibitors or agrochemical intermediates, whereas pyridine-based derivatives (e.g., N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) are prioritized in antitumor drug development. Commercial availability varies: the target compound is listed as discontinued in some catalogs, limiting large-scale applications.
Biological Activity
3-Chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 227.67 g/mol
- IUPAC Name : this compound
- CAS Number : 1132-61-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Antioxidant Properties : Similar pyrazole derivatives have demonstrated antioxidant capabilities, which contribute to their therapeutic effects against oxidative stress-related diseases .
- Cell Cycle Modulation : It has been observed that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains and fungi, although detailed studies are required to elucidate the full spectrum of its antimicrobial activity .
Study on Anticancer Activity
A study conducted by Cankara et al. evaluated various pyrazole derivatives for their anticancer properties using the sulforhodamine B assay. The results indicated that compounds similar to this compound showed promising cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.10 µM to 42.30 µM .
Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometric analyses revealed that treatment with pyrazole derivatives led to an increase in sub-G1 phase cells, indicating apoptosis induction through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
